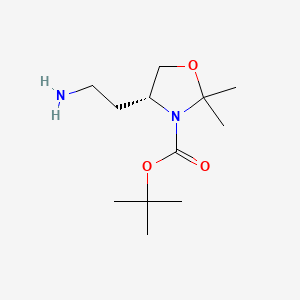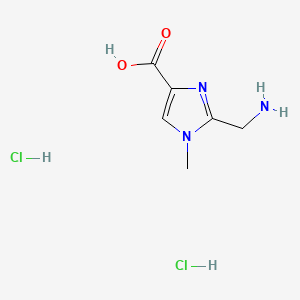
1-methylpyrrolidine-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylpyrrolidine-2-carboximidamide hydrochloride (MPCA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrrolidine and has been used as a building block for the synthesis of more complex molecules. MPCA has been used in the synthesis of a variety of compounds such as peptides, proteins, and other organic molecules. MPCA is also a key intermediate in the synthesis of several drugs and has been used in the synthesis of a number of pharmaceuticals.
Mécanisme D'action
1-methylpyrrolidine-2-carboximidamide hydrochloride is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrrolidine and has been used as a building block for the synthesis of more complex molecules. The mechanism of action of 1-methylpyrrolidine-2-carboximidamide hydrochloride is not fully understood, however it is believed to interact with various biological processes. It has been shown to interact with enzymes, proteins, and other biomolecules, and to modulate the activity of these molecules.
Biochemical and Physiological Effects
1-methylpyrrolidine-2-carboximidamide hydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been shown to interact with enzymes, proteins, and other biomolecules, and to modulate the activity of these molecules. Additionally, 1-methylpyrrolidine-2-carboximidamide hydrochloride has been shown to have an effect on the activity of various hormones, such as cortisol and testosterone. It has also been shown to have an effect on the activity of various neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
1-methylpyrrolidine-2-carboximidamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable and easy to work with. Additionally, it is readily available and can be stored for long periods of time without degrading. However, there are also some limitations to using 1-methylpyrrolidine-2-carboximidamide hydrochloride in laboratory experiments. It is a relatively toxic compound, and it can be difficult to work with due to its reactivity. Additionally, it can be difficult to obtain in large quantities.
Orientations Futures
1-methylpyrrolidine-2-carboximidamide hydrochloride has potential applications in a variety of scientific fields, and there are a number of future directions that could be explored. These include the development of new synthetic methods for the synthesis of 1-methylpyrrolidine-2-carboximidamide hydrochloride and its derivatives, the development of new pharmaceuticals, and the development of new methods for the delivery of 1-methylpyrrolidine-2-carboximidamide hydrochloride and its derivatives. Additionally, further research could be conducted into the biochemical and physiological effects of 1-methylpyrrolidine-2-carboximidamide hydrochloride, as well as its potential applications in the treatment of various diseases.
Méthodes De Synthèse
1-methylpyrrolidine-2-carboximidamide hydrochloride is synthesized through the reaction of pyrrolidine with formic acid in the presence of a base catalyst. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization and the purity is determined by thin-layer chromatography. The yield of the product is usually around 75%.
Applications De Recherche Scientifique
1-methylpyrrolidine-2-carboximidamide hydrochloride has been used as a building block in the synthesis of a number of compounds. It has been used in the synthesis of peptides, proteins, and other organic molecules. Additionally, 1-methylpyrrolidine-2-carboximidamide hydrochloride has been used in the synthesis of a number of pharmaceuticals. It has also been used in the synthesis of compounds for use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Propriétés
IUPAC Name |
1-methylpyrrolidine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c1-9-4-2-3-5(9)6(7)8;/h5H,2-4H2,1H3,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHEDPEEBZDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2-carboximidamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)


![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)



![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
